molecular formula C19H17NO4 B5502310 6-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide

6-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide

Cat. No.: B5502310
M. Wt: 323.3 g/mol
InChI Key: HZPLSRDMAKIJRU-UHFFFAOYSA-N
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Description

6-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

6-methoxy-2-oxo-N-(2-phenylethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-23-15-7-8-17-14(11-15)12-16(19(22)24-17)18(21)20-10-9-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPLSRDMAKIJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group at the 6-position can be done using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.

    Amidation: The carboxylic acid group at the 3-position can be converted to the carboxamide using reagents like thionyl chloride followed by reaction with 2-phenylethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the phenylethyl side chain.

    Reduction: Reduction reactions might target the carbonyl group at the 2-position or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the chromene ring or the phenylethyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, or anticancer properties.

    Medicine: Potential therapeutic applications based on its biological activities.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating various biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Structurally similar to chromenes and known for their diverse biological activities.

    Flavonoids: Another class of compounds with a similar core structure and significant biological relevance.

    Benzopyrans: Share the chromene core and exhibit various pharmacological properties.

Uniqueness

6-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is unique due to the specific substitutions on the chromene core, which can impart distinct biological activities and chemical reactivity compared to other similar compounds.

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